(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with an isopropylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Isopropylaminomethyl Group: This step involves the alkylation of the thiophene ring with an isopropylaminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues in their active sites . The thiophene ring can interact with various biological targets through π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiopheneboronic acid and 3-thiopheneboronic acid share structural similarities with (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid.
Boronic Acid Derivatives: Compounds like phenylboronic acid and benzylboronic acid also contain the boronic acid functional group.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the isopropylaminomethyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other boronic acid and thiophene derivatives .
Properties
Molecular Formula |
C8H14BNO2S |
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Molecular Weight |
199.08 g/mol |
IUPAC Name |
[5-[(propan-2-ylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-6(2)10-5-7-3-4-8(13-7)9(11)12/h3-4,6,10-12H,5H2,1-2H3 |
InChI Key |
MERXUBYQMYAGOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNC(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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